N-(1-PHENYL-1H-1,3-BENZODIAZOL-5-YL)BENZAMIDE
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Overview
Description
N-(1-Phenyl-1H-1,3-benzodiazol-5-yl)benzamide is a compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their diverse biological activities and are commonly used in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Phenyl-1H-1,3-benzodiazol-5-yl)benzamide typically involves the reaction of o-phenylenediamine with benzoic acid derivatives in the presence of a condensing agent. One common method includes the use of hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) as mediators . The reaction is carried out in dimethylformamide (DMF) as a solvent under mild conditions to yield the desired product.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(1-Phenyl-1H-1,3-benzodiazol-5-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide can be used as oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Halogenated reagents and bases like sodium hydroxide can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may lead to the formation of amine derivatives.
Scientific Research Applications
N-(1-Phenyl-1H-1,3-benzodiazol-5-yl)benzamide has been explored for various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of N-(1-Phenyl-1H-1,3-benzodiazol-5-yl)benzamide involves its interaction with specific molecular targets. For instance, in cancer research, it has been shown to inhibit the enzymatic function of serine/threonine kinase 33 (STK33), leading to enhanced apoptosis via S-phase cell cycle arrest . This mechanism highlights its potential as an anticancer agent.
Comparison with Similar Compounds
Similar Compounds
Phenoxymethybenzoimidazole derivatives: These compounds also exhibit α-glycosidase inhibitory activity and have been studied for their potential in treating diabetes.
N-(1H-1,3-benzodiazol-2-yl)benzamide: Similar in structure but with different substituents, leading to variations in biological activity.
Uniqueness
N-(1-Phenyl-1H-1,3-benzodiazol-5-yl)benzamide stands out due to its specific inhibitory effects on STK33 and its potential applications in cancer therapy. Its unique structure allows for diverse chemical modifications, making it a versatile compound for various research applications.
Properties
IUPAC Name |
N-(1-phenylbenzimidazol-5-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O/c24-20(15-7-3-1-4-8-15)22-16-11-12-19-18(13-16)21-14-23(19)17-9-5-2-6-10-17/h1-14H,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEXVVFNXQGAKBA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)N(C=N3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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